molecular formula C19H31N3O B11792518 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11792518
M. Wt: 317.5 g/mol
InChI Key: YRJOIHDDZZOEJZ-DAFXYXGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the amino group. Common synthetic routes may involve the use of reagents such as benzyl chloride, isopropylamine, and formaldehyde under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzyl-substituted amines. Examples include:

    2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups.

    Benzylamine: A compound with a benzyl group and an amino group.

Uniqueness

The uniqueness of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one lies in its specific structure, which combines a piperidine ring with a benzyl group and an amino group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-22(18)19(23)16(3)20/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3/t16?,18-/m0/s1

InChI Key

YRJOIHDDZZOEJZ-DAFXYXGESA-N

Isomeric SMILES

CC(C)N(C[C@@H]1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.